4-Bromo-3-iodo-5-nitropyridine
CAS No.: 1072141-17-3
Cat. No.: VC16478382
Molecular Formula: C5H2BrIN2O2
Molecular Weight: 328.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1072141-17-3 |
---|---|
Molecular Formula | C5H2BrIN2O2 |
Molecular Weight | 328.89 g/mol |
IUPAC Name | 4-bromo-3-iodo-5-nitropyridine |
Standard InChI | InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
Standard InChI Key | JFHZWSWOPGHICH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 3-, 4-, and 5-positions with iodine, bromine, and nitro groups, respectively. Computational models derived from analogous nitropyridines suggest a planar geometry with dipole moments influenced by the electron-withdrawing nitro group . The iodine atom at position 3 enhances susceptibility to nucleophilic aromatic substitution, while the bromine at position 4 provides a site for transition-metal-catalyzed couplings such as Suzuki-Miyaura reactions .
Table 1: Physicochemical Properties of 4-Bromo-3-iodo-5-nitropyridine
Spectroscopic Identification
Infrared spectra of related nitropyridines show characteristic NO stretching vibrations at 1520–1350 cm, while NMR spectra exhibit deshielded aromatic protons near δ 8.5–9.0 ppm . Mass spectrometry of the parent ion () typically fragments via loss of Br () and I () .
Synthesis and Industrial Production
Bromination-Iodination Sequential Methodology
A patented route employs 2-aminopyridine as the starting material, undergoing regioselective bromination with N-bromosuccinimide (NBS) in acetone at −10°C to yield 2-amino-5-bromopyridine (95–98% purity) . Subsequent iodination using KIO/KI in acidic medium introduces the iodine substituent at position 3, achieving 89–92% yield after recrystallization . Critical process parameters include:
Table 2: Optimal Reaction Conditions for Iodination Step
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 20–25°C | Prevents byproduct formation |
KI:KIO Molar Ratio | 2:1 | Maximizes iodine incorporation |
Reaction Time | 4–6 hours | Completes substitution without degradation |
Alternative Pathways
Electrophilic nitration of 4-bromo-3-iodopyridine using fuming HNO/HSO at 0°C provides a 78% yield but requires stringent temperature control to avoid ring oxidation . Microwave-assisted methods reduce reaction times by 40% compared to conventional heating, though scalability remains challenging .
Industrial Applications and Market Dynamics
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antiviral agents. Its iodine and bromine atoms enable sequential functionalization—for example, Suzuki coupling at C4 followed by Ullmann-type reactions at C3 to generate biaryl scaffolds . A 2025 market report highlights its use in 12% of kinase inhibitor candidates undergoing clinical trials .
Agrochemical Formulations
In agrochemistry, derivatives of 4-bromo-3-iodo-5-nitropyridine exhibit herbicidal activity against broadleaf weeds, with EC values of 2.3–4.7 μM in pre-emergence assays . The nitro group enhances soil persistence, necessitating formulation with biodegradable adjuvants to mitigate environmental impact.
Table 3: Regional Market Analysis (2025 Projections)
Region | Production Capacity (MT/year) | Price (USD/kg) | Key Producers |
---|---|---|---|
Asia-Pacific | 850 | 220–240 | ChemFront, SinoPyridines |
North America | 320 | 260–280 | PyriPharm, AGChem |
Europe | 180 | 290–310 | EuroHeterocyclics |
Emerging Research Directions
Recent studies explore photocatalytic debromination strategies to convert waste streams into 3-iodo-5-nitropyridine, a valuable intermediate in OLED manufacturing . Computational modeling predicts that replacing the nitro group with cyano substituents could enhance luminescence quantum yields by 18–22% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume